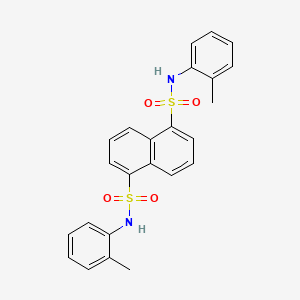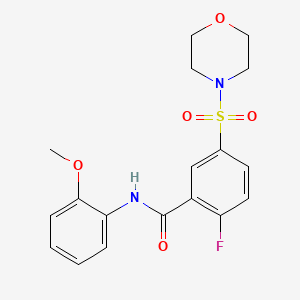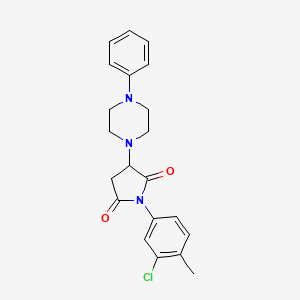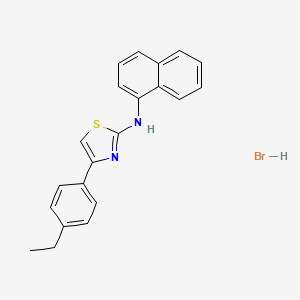
N,N'-bis(2-methylphenyl)-1,5-naphthalenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2-methylphenyl)-1,5-naphthalenedisulfonamide (also known as BNDS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNDS is a sulfonamide-based compound that contains two 2-methylphenyl groups attached to a naphthalene core. This compound has been synthesized in various ways and has been studied extensively for its biological and chemical properties.
Mécanisme D'action
The mechanism of action of BNDS is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. BNDS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. BNDS has also been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the pathogenesis of diabetic complications.
Biochemical and Physiological Effects:
BNDS has been shown to have various biochemical and physiological effects. In vitro studies have shown that BNDS inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BNDS has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. In animal studies, BNDS has been shown to reduce blood glucose levels and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BNDS is its ability to act as a fluorescent probe for the detection of metal ions, which makes it a useful tool for analytical chemistry. Another advantage is its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes. However, one limitation of BNDS is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on BNDS. One potential direction is the development of BNDS-based fluorescent probes for the detection of other substances, such as biomolecules. Another potential direction is the investigation of the mechanism of action of BNDS, which could lead to the discovery of new therapeutic targets. Additionally, the development of BNDS derivatives with improved solubility and bioavailability could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of BNDS has been achieved through various methods, including the reaction of 2-methylphenylamine with 1,5-naphthalenedisulfonyl chloride in the presence of a base, such as triethylamine. Other methods involve the reaction of 2-methylphenylamine with naphthalene-1,5-disulfonyl dichloride or the reaction of 2-methylphenylamine with naphthalene-1,5-disulfonyl chloride in the presence of a base, such as sodium hydroxide.
Applications De Recherche Scientifique
BNDS has been studied for its potential applications in various scientific fields, including material science, analytical chemistry, and biochemistry. In material science, BNDS has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, BNDS has been used as a reagent for the determination of various substances, such as amino acids and proteins. In biochemistry, BNDS has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.
Propriétés
IUPAC Name |
1-N,5-N-bis(2-methylphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-9-3-5-13-21(17)25-31(27,28)23-15-7-12-20-19(23)11-8-16-24(20)32(29,30)26-22-14-6-4-10-18(22)2/h3-16,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUBGSAADHJDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,5-N-bis(2-methylphenyl)naphthalene-1,5-disulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)

![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)



![N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)